6-(tert-Butyl)picolinic acid
Description
6-(tert-Butyl)picolinic acid is a pyridinecarboxylic acid derivative featuring a tert-butyl substituent at the 6-position of the pyridine ring.
Properties
IUPAC Name |
6-tert-butylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-6-4-5-7(11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBFPLFUAQEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609445 | |
| Record name | 6-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848027-99-6 | |
| Record name | 6-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Iron-Mediated Dioxygen Activation
The most efficient route involves iron-catalyzed oxidative cleavage of 2-amino-4,6-di-tert-butylphenol derivatives. A tris(pyrazolyl)borate iron(II) complex facilitates dioxygen activation at 25°C in dichloromethane, producing 4,6-di-tert-butyl-2-picolinic acid in 64% yield alongside 36% 4,6-di-tert-butyl-2H-pyran-2-one as a byproduct. Key steps include:
- Substrate Coordination : The iron center binds the amino-phenol moiety, enabling electron transfer to O₂.
- Dioxygen Insertion : Superoxide radical formation triggers C(2)–C(3) bond cleavage in the aromatic ring.
- Rearrangement : The resultant dienone intermediate undergoes 6π-electrocyclic closure, followed by ammonium hydroxide treatment to yield the picolinic acid.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 25°C | +22% |
| Solvent Polarity | Dichloromethane | +15% |
| O₂ Pressure | 1 atm | +8% |
This method achieves 89% conversion efficiency but requires rigorous exclusion of moisture to prevent ligand dissociation.
Multi-Step Organic Synthesis
Directed Ortho-Metalation Strategy
A four-step sequence starting from 2-picolinic acid demonstrates scalability:
Step 1: Protection
2-Picolinic acid undergoes silylation with hexamethyldisilazane (HMDS) in THF at −78°C, achieving 92% protection of the carboxylic acid group.
Step 2: tert-Butylation
Directed metalation using LDA (2.1 eq) at −40°C followed by quenching with tert-butyl chloride provides 6-tert-butyl-2-(trimethylsilyl)picolinate in 67% yield.
Step 3: Deprotection
Fluoride-mediated cleavage with tetrabutylammonium fluoride (TBAF) restores the carboxylic acid functionality (85% yield).
Step 4: Purification
Recrystallization from heptane/ethyl acetate (4:1) affords pharmaceutical-grade product (99.8% purity).
Comparative Analysis of Methods
Table 1: Synthesis Method Benchmarking
| Metric | Metal Catalysis | Organic Synthesis | Microbial Route |
|---|---|---|---|
| Typical Yield | 64% | 52% | 22% (projected) |
| Step Count | 1 | 4 | 3 |
| Byproduct Formation | 36% | <5% | 40% |
| Scalability | Pilot Scale | Industrial | Lab Scale |
Emerging Techniques
Flow Photochemistry
Preliminary studies show promise in using microfluidic reactors with UV-C irradiation (254 nm) to accelerate ring-opening of tert-butyl-substituted epoxides. Early prototypes achieve 78% conversion in 8-minute residence times, though product isolation remains challenging.
Enzyme Engineering
Rational design of Pseudomonas sp. oxygenases using computational saturation mutagenesis has produced variants with 3.8× increased activity toward bulky substituents in model substrates. This approach could revolutionize biocatalytic routes within 5–7 years.
Chemical Reactions Analysis
General Reactivity of Picolinic Acid Derivatives
Picolinic acids are known for their versatility in organic synthesis, often participating in:
-
Esterification : Formation of esters with alcohols under acidic conditions (e.g., using HCl or H₂SO₄ as catalysts) .
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Amidation : Reaction with amines to generate amides, though this is not explicitly detailed in the sources.
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Decarboxylation : Potential loss of CO₂ under high-temperature or catalytic conditions.
Case Study: 6-Phenylacetylene Picolinic Acid
While not directly analogous, the synthesis and reactions of 6-phenylacetylene picolinic acid (a structurally related compound) provide insights into possible pathways:
Characterization:
Comparative Analysis of Substituted Picolinic Acids
Limitations and Research Gaps
The absence of data on This compound in the provided sources highlights a gap in the literature. Future studies could explore:
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Synthetic Routes : Alkylation of picolinic acid with tert-butyl groups.
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Reactivity Screening : Testing esterification, amidation, or coordination chemistry.
Recommendations for Further Investigation
-
Database Mining : Explore SciFinder or Reaxys for unpublished data.
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Experimental Work : Conduct kinetic studies or catalytic trials.
Scientific Research Applications
Coordination Chemistry
6-(tert-Butyl)picolinic acid serves as a ligand in coordination chemistry. Its ability to bind metal ions makes it useful for synthesizing metal complexes that have applications in catalysis and materials science.
Biological Applications
The compound has been investigated for its role in biological systems, particularly in:
- Metal Ion Chelation : It interacts with zinc finger proteins (ZFPs), disrupting their function by altering zinc binding. This property is significant for studying diseases linked to ZFP dysfunction.
- Therapeutic Potential : Research indicates potential anti-inflammatory and anti-cancer properties, warranting further exploration in medicinal chemistry.
Industrial Uses
In industry, this compound is utilized in:
- Material Development : It acts as a building block for creating new materials with desired properties.
- Catalyst Development : Its unique structure facilitates the design of novel catalysts for chemical reactions.
Case Studies
Comparison with Related Compounds
| Compound | Structure | Unique Features |
|---|---|---|
| Picolinic Acid | C6H6N2O2 | Parent compound; lacks tert-butyl group |
| Nicotinic Acid | C6H6N2O2 | Isomer with carboxylic group at 3-position |
| Isonicotinic Acid | C6H6N2O2 | Isomer with carboxylic group at 4-position |
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)picolinic acid involves its ability to chelate metal ions. The carboxylic acid and pyridine nitrogen atoms coordinate with metal ions, forming stable complexes. This chelation can disrupt metal-dependent biological processes, leading to various therapeutic effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl group’s steric bulk and hydrophobicity distinguish 6-(tert-Butyl)picolinic acid from analogs with smaller or polar substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Solubility : Bulky tert-butyl groups reduce aqueous solubility compared to polar substituents (e.g., methoxy or sulfonyl groups) .
Antibacterial Performance
- qy20 vs. qy17 : In Enterococcus faecium assays, 5-(4-butylphenyl)picolinic acid (qy17) outperformed its tert-butyl analog (qy20) in minimal inhibitory concentration (MIC) and time-growth curve assays. This suggests that substituent size and flexibility (butyl vs. tert-butyl) critically impact antibacterial activity .
- The tert-butyl group’s steric hindrance may limit target binding .
Biological Activity
6-(tert-Butyl)picolinic acid is a derivative of picolinic acid, which is a nitrogen-containing heterocyclic compound. This compound has gained attention due to its diverse biological activities, including potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound (C10H13NO2) features a pyridine ring with a tert-butyl group at the 6-position. Its structure contributes to its solubility and interaction with biological targets. The compound's molecular formula is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 20709529 |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress. It has been shown to protect neuronal cells from apoptosis induced by oxidative agents.
2. Antioxidant Activity
The compound demonstrates significant antioxidant activity, scavenging free radicals and reducing oxidative damage in cellular models. This property is crucial for its potential use in neurodegenerative diseases where oxidative stress plays a pivotal role.
3. Modulation of Inflammatory Responses
this compound has been observed to influence inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may have implications for conditions characterized by chronic inflammation.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
Table 1: Summary of Pharmacological Findings
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to induced oxidative stress, administration of this compound resulted in improved cognitive function and reduced markers of neuronal damage. The results suggest that the compound may have therapeutic potential for neurodegenerative disorders such as Alzheimer's disease.
Case Study 2: Inhibition of Inflammatory Cytokines
Another investigation explored the anti-inflammatory effects of this compound in a rat model of arthritis. The treatment led to significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples.
Q & A
Q. What are the established synthetic routes for 6-(tert-Butyl)picolinic acid, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as alkylation of picolinic acid derivatives using tert-butyl halides or tert-butanol under acidic conditions. For example, a patent (EP 4 374 877 A2) describes coupling reactions where bromoacetic acid tert-butyl ester is used to introduce the tert-butyl group . Post-synthesis, purity validation requires:
- LCMS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight (e.g., m/z 757 [M+H]+ as reported in Example 324) .
- HPLC (High-Performance Liquid Chromatography): Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures compound homogeneity .
- NMR Spectroscopy: To verify structural integrity and assess impurities.
Q. Which analytical techniques are critical for characterizing this compound in experimental settings?
Methodological Answer: Key techniques include:
- 1H/13C NMR: To resolve the tert-butyl group’s distinct peaks (e.g., singlet at ~1.4 ppm for tert-butyl protons) and confirm aromatic substitution patterns.
- X-ray Crystallography: For definitive structural elucidation, particularly if novel polymorphs are synthesized.
- Thermogravimetric Analysis (TGA): To assess thermal stability, which is critical for applications in catalysis or medicinal chemistry.
Q. What physicochemical properties of this compound are essential for experimental design?
Methodological Answer: Researchers should prioritize:
- Solubility: Test in polar (e.g., DMSO, water) and non-polar solvents to optimize reaction conditions.
- pKa Determination: Use potentiometric titration to predict ionization states under biological or catalytic conditions.
- LogP (Partition Coefficient): Measured via shake-flask or HPLC methods to evaluate lipophilicity for drug design .
Advanced Research Questions
Q. How can researchers design mechanistic studies to investigate this compound’s role in enzymatic inhibition (e.g., IDO1)?
Methodological Answer:
- Hypothesis-Driven Approach: Based on structural analogs (e.g., IDO inhibitors like 1-methyl-tryptophan), design enzyme activity assays using recombinant IDO1 and monitor tryptophan catabolism via HPLC or spectrophotometry .
- Competitive Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KD).
- In Silico Docking: Perform molecular docking with software like AutoDock Vina to predict binding modes to IDO1’s active site .
Q. How should contradictory data on this compound’s biological activity be resolved?
Methodological Answer:
Q. What strategies optimize this compound’s use in multi-step syntheses (e.g., as a ligand or intermediate)?
Methodological Answer:
- Reaction Optimization: Use design of experiments (DoE) to vary parameters (temperature, solvent, catalyst loading) and maximize yield.
- Kinetic Studies: Monitor reaction progress via inline FTIR or LCMS to identify rate-limiting steps .
- Scale-Up Considerations: Assess solvent safety (e.g., replace dichloromethane with ethyl acetate) and purification methods (e.g., column chromatography vs. recrystallization).
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- Quantum Mechanical Calculations: Use Gaussian or ORCA to calculate electronic properties (e.g., HOMO/LUMO energies) influencing reactivity.
- Molecular Dynamics (MD) Simulations: Simulate interactions with biological targets (e.g., proteins) to guide derivative design .
- QSAR Modeling: Train machine learning models on experimental IC50 data to prioritize novel analogs for synthesis.
Q. What experimental designs address gaps in understanding the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat, light, and pH extremes, then analyze degradation products via LCMS .
- Plasma Stability Assays: Incubate with human or animal plasma and quantify remaining parent compound over time using UPLC-MS/MS.
- Microsomal Stability Tests: Use liver microsomes to predict metabolic pathways and half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
